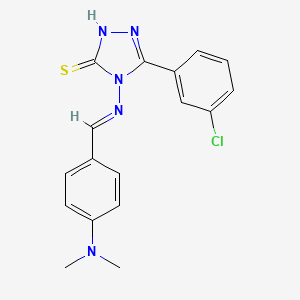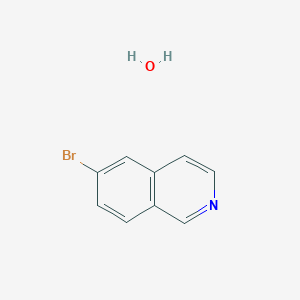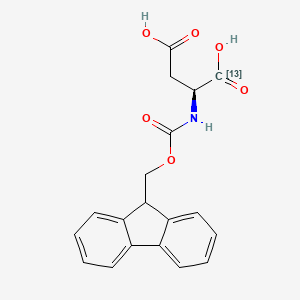
Fmoc-Asp-OH-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Asp-OH-1-13C: is a derivative of L-aspartic acid, where the carbon at position 1 is replaced with the carbon-13 isotopeIt is commonly used in peptide synthesis and other biochemical applications due to its stable isotope labeling, which is useful in nuclear magnetic resonance (NMR) studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of Fmoc-Asp-OH-1-13C typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Asp-OH-1-13C undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding acids or esters.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Formation of aspartic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acids or peptides.
Applications De Recherche Scientifique
Chemistry: Fmoc-Asp-OH-1-13C is widely used in peptide synthesis as a building block. Its stable isotope labeling makes it valuable for NMR studies to investigate peptide structures and dynamics .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The carbon-13 labeling allows for detailed analysis of metabolic pathways and protein folding .
Medicine: The compound is used in the development of peptide-based drugs. Its stable isotope labeling helps in the pharmacokinetic and pharmacodynamic studies of these drugs .
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of Fmoc-Asp-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The carbon-13 labeling allows for detailed NMR studies, providing insights into the structure and dynamics of peptides and proteins . The Fmoc group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate .
Comparaison Avec Des Composés Similaires
Fmoc-Asp-OH-2-13C: Another isotope-labeled derivative of L-aspartic acid with carbon-13 at position 2.
Fmoc-Asp-OH-15N: A nitrogen-15 labeled derivative of L-aspartic acid.
Fmoc-Ala-OH-1-13C: A carbon-13 labeled derivative of L-alanine.
Uniqueness: Fmoc-Asp-OH-1-13C is unique due to its specific carbon-13 labeling at position 1, which provides distinct advantages in NMR studies. This labeling allows for precise tracking of the carbon atom in metabolic and structural studies, making it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
286460-77-3 |
|---|---|
Formule moléculaire |
C19H17NO6 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)butanedioic acid |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i18+1 |
Clé InChI |
KSDTXRUIZMTBNV-IQGYWFNKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)[13C](=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


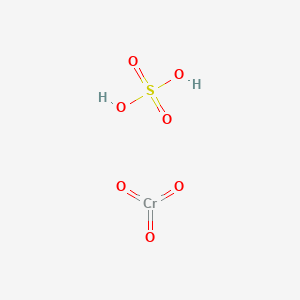



![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
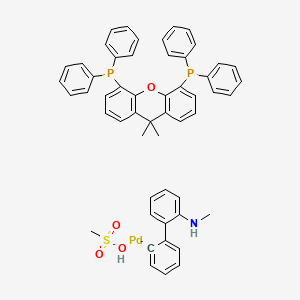
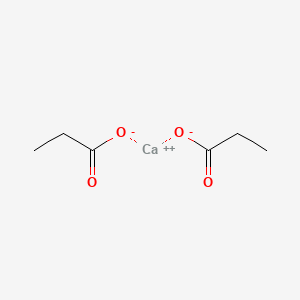

![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
